molecular formula C15H28N2O3S B2558470 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide CAS No. 1235349-15-1

3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2558470
CAS No.: 1235349-15-1
M. Wt: 316.46
InChI Key: ICIVEVQJZGHKJI-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a distinct molecular architecture that combines a cyclopentyl group, a propanamide linker, and a (methylsulfonyl)piperidine moiety. The piperidine ring is a common pharmacophore found in many biologically active compounds , and the methylsulfonyl group can be critical for molecular recognition and binding affinity . Compounds with structural similarities to this compound have been investigated as potential antagonists for various biological targets. For instance, research into TRPV1 antagonists, which are relevant for pain management, often involves molecules containing sulfonamide and piperidine components . The presence of the cyclopentyl group is also a feature in certain kinase inhibitors, suggesting potential research applications in cell signaling pathways . This makes this compound a valuable compound for researchers exploring new therapeutic agents, particularly in areas such as neuroscience and oncology. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its biological profile and mechanism of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-cyclopentyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-21(19,20)17-10-8-14(9-11-17)12-16-15(18)7-6-13-4-2-3-5-13/h13-14H,2-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVEVQJZGHKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the cyclopentyl group and the piperidine ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Piperidine Core Formation

The piperidine ring is typically synthesized via cyclization reactions. For example, Dieckmann condensation or intramolecular amide bond formation could be employed. In related compounds, piperidine derivatives are often prepared using reagents like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) for coupling reactions .

Coupling of Piperidin-4-ylmethyl Group

The piperidin-4-ylmethyl amine is coupled to the propanoic acid using standard amide coupling methods. For example, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) as a catalyst .

Key Reactions and Conditions

Step Reaction Reagents/Conditions Source
1 Piperidine ring formationCyclization reagents (e.g., PdCl₂(PPh₃)₂)
2 MethylsulfonylationMsCl, sulfonic acid, or oxidation agents
3 Propanoic acid activationHATU, EDCl, or DCC with HOBt
4 Amide bond formationDMF, THF, or dioxane; bases like K₃PO₄ or K₂CO₃
5 PurificationExtraction (EtOAc/water), drying (Na₂SO₄), chromatography

Piperidine Derivatives

In WO2015067782A1 , piperidine systems are synthesized using palladium catalysts (e.g., Pd(OAc)₂) and phosphine ligands (e.g., X-Phos). These conditions facilitate coupling reactions, which could be adapted for introducing substituents like the methylsulfonyl group .

Amide Coupling

PMC7604827 highlights the use of HATU for activating carboxylic acids, enabling efficient amide bond formation. This method is critical for synthesizing the propanamide portion of the target compound .

Purification Protocols

Sources like WO2020240586A1 describe purification steps involving dilution with water/EtOAc, extraction, and drying over Na₂SO₄. These methods ensure removal of inorganic impurities and isolation of the product .

Challenges and Considerations

  • Regioselectivity : Ensuring the methylsulfonyl group is introduced at the correct position on the piperidine ring.

  • Stability : Avoiding degradation of the methylsulfonyl group during coupling reactions.

  • Purification : Efficient removal of byproducts (e.g., unreacted reagents) to achieve high purity.

Scientific Research Applications

Cancer Therapeutics

3-Cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cancer cell proliferation. For example, compounds designed to target CDK2 have shown promise in preclinical studies for treating various cancers .

Neurological Disorders

The piperidine moiety is linked to neuroactive compounds, suggesting potential applications in treating neurological disorders. Research on related compounds has indicated effects on neurotransmitter systems, which could be beneficial for conditions such as anxiety or depression.

Pain Management

Preliminary studies suggest that this compound may exhibit analgesic properties. Investigations into structurally similar compounds have demonstrated significant reductions in pain response in animal models, indicating potential for development as a pain management therapy.

Study 1: Antiproliferative Activity

A study evaluating the antiproliferative effects of related compounds found that modifications on the piperidine ring significantly enhanced activity against cancer cell lines. The lead compound from this series exhibited an IC50 value of 4.6 nM against MDA-MB-435 cells, highlighting the importance of structural optimization in drug design .

Study 2: Analgesic Efficacy

In a rat model using the formalin test, a structurally similar compound demonstrated dose-dependent analgesic effects, providing evidence for the potential use of this compound in pain relief applications.

Mechanism of Action

The mechanism by which 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound shares structural motifs with several propanamide derivatives, particularly those containing piperidine or sulfonyl groups. Below is a comparative analysis of its analogs:

Table 1: Structural Comparison of 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide with Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
This compound C₁₆H₂₆N₂O₃S 326.46 Cyclopentyl, methylsulfonyl-piperidinylmethyl Unknown toxicity; 100% uncharacterized ingredients
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide () C₁₆H₂₄N₂O₂ 276.38 Methoxymethyl, phenyl Undisclosed biological activity
3-(Phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide (CAS 6408-77-1) C₂₀H₂₄N₂O₃S₂ 404.55 Phenylsulfanyl, piperidinylsulfonylphenyl Higher molecular weight; sulfonyl groups may enhance stability
Para-methylfentanyl (N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) C₂₃H₃₀N₂O 366.50 4-Methylphenyl, phenylethyl-piperidinyl Opioid receptor agonist; controlled substance

Substituent-Driven Property Differences

  • Cyclopentyl vs. Phenyl/Aryl Groups : The cyclopentyl group in the target compound enhances lipophilicity compared to phenylsulfanyl (CAS 6408-77-1) or phenyl groups (). This may influence membrane permeability and metabolic clearance.
  • Sulfonyl Modifications : The methylsulfonyl group in the target compound differs from the piperidinylsulfonylphenyl group in CAS 6408-77-1. Sulfonyl groups generally improve metabolic stability but may reduce blood-brain barrier penetration compared to fentanyl analogs ().
  • Piperidine Ring Functionalization : Unlike para-methylfentanyl, which uses a phenylethyl-piperidinyl group for opioid receptor binding, the target compound’s methylsulfonyl-piperidinylmethyl group lacks aromaticity, likely diminishing opioid activity .

Pharmacological Implications

  • Target Compound: No direct activity data are available.
  • Fentanyl Analogs () : These prioritize aromatic substitutions (e.g., 4-methylphenyl, thiophene) for µ-opioid receptor affinity. The target compound’s lack of such groups implies divergent targets.

Biological Activity

3-Cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide, identified by its CAS number 1235632-46-8, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H26N2O3SC_{14}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 302.44 g/mol. The compound includes a cyclopentyl group and a piperidine moiety substituted with a methylsulfonyl group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary studies suggest interactions with:

  • Neurotransmitter Receptors : Potential modulation of GABA and glutamate receptors.
  • Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.

Pharmacological Activity

The pharmacological profile of this compound includes:

  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Anti-inflammatory Properties : The methylsulfonyl group may enhance anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • CNS Activity : Potential applications in neuropharmacology due to its structural similarity to known psychoactive compounds.

Data Summary

A summary of biological activities and related findings is presented in the following table:

Activity Description Reference
AntitumorInduces apoptosis in glioma cells
Anti-inflammatoryModulates inflammatory cytokine release
CNS EffectsPotential modulation of neurotransmitter systems
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a structurally similar compound on glioma cells, demonstrating significant reduction in cell viability through apoptosis induction via the calpain/cathepsin pathway. This suggests that this compound may exhibit similar properties due to structural similarities .

Case Study 2: Anti-inflammatory Effects

In vitro studies indicated that compounds with a methylsulfonyl group showed reduced secretion of pro-inflammatory cytokines in macrophage cultures. This positions this compound as a potential candidate for further investigation in inflammatory disease models .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-cyclopentyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:

  • Cyclopentyl Group Introduction : Alkylation or coupling reactions to attach the cyclopentyl moiety.
  • Piperidine Functionalization : Methylsulfonyl groups can be introduced via sulfonation or oxidation of thioether intermediates (e.g., using hydrogen peroxide or mCPBA) .
  • Amide Bond Formation : Coupling the cyclopentylpropanoyl fragment with the piperidine derivative using reagents like HATU or EDC/HOBt.
  • Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR to verify proton environments (e.g., methylsulfonyl singlet at ~3.0 ppm, cyclopentyl multiplet at 1.5–2.0 ppm). 13C^{13}C-NMR can confirm carbonyl (170–175 ppm) and quaternary carbons.
  • Mass Spectrometry : HRMS to validate molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry .

Q. What are the critical purity criteria for this compound in biological assays?

  • Methodological Answer :

  • HPLC Purity : ≥95% purity (using C18 columns with UV detection at 254 nm).
  • Residual Solvent Analysis : GC-MS to detect traces of DMF, THF, or dichloromethane.
  • Elemental Analysis : Match calculated and observed C, H, N, S percentages within 0.4% deviation .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for introducing the methylsulfonyl group?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify optimal sulfonation reagents (e.g., SO3_3-pyridine vs. H2_2SO4_4) .
  • Reaction Path Analysis : Simulate intermediates to minimize side reactions (e.g., over-oxidation to sulfonic acids).
  • Machine Learning : Train models on existing sulfonation datasets to predict yields under varying temperatures and solvent systems .

Q. What experimental design principles resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Factorial Design : Test variables (e.g., concentration, cell line, incubation time) systematically to identify confounding factors .
  • Dose-Response Curves : Use Hill equation modeling to compare EC50_{50} values across assays.
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) if discrepancies arise between enzymatic and cellular activity .

Q. How can researchers elucidate the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to quantify parent compound degradation.
  • CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms to identify metabolic liabilities.
  • Metabolite ID : High-resolution mass spectrometry (e.g., Q-TOF) to detect hydroxylation or demethylation products .

Q. What strategies mitigate aggregation or solubility issues in aqueous assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-water gradients (<1% DMSO) or cyclodextrin inclusion complexes.
  • Dynamic Light Scattering (DLS) : Monitor particle size to detect aggregation.
  • Protease-Shift Assays : Compare activity in detergent-free vs. detergent-containing buffers to rule out false positives .

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